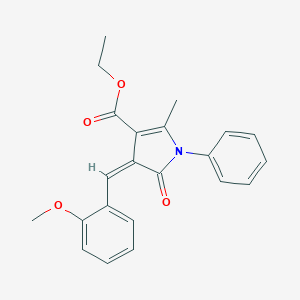![molecular formula C26H29NO4 B286281 N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B286281.png)
N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide, commonly known as APFO, is a synthetic compound that has gained significant attention in scientific research. APFO belongs to a class of compounds known as perfluorinated compounds (PFCs) and has been extensively studied for its potential applications in various fields.
作用機序
The mechanism of action of APFO is not fully understood. However, studies have suggested that APFO may interact with cell membranes and affect cellular processes. APFO has also been shown to bind to proteins in the blood, which may contribute to its potential toxic effects.
Biochemical and Physiological Effects:
Studies have shown that APFO can accumulate in the liver, kidney, and blood of animals and humans. APFO has been shown to affect the function of the liver and kidney in animals. In addition, studies have suggested that APFO may affect the immune system and reproductive function in animals.
実験室実験の利点と制限
APFO has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields. APFO is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, APFO has some limitations. It is toxic and can have adverse effects on living organisms. Therefore, caution must be taken when handling and using APFO in lab experiments.
将来の方向性
There are several future directions for the study of APFO. One area of research is the development of safer alternatives to APFO for use in various applications. Another area of research is the investigation of the potential health effects of APFO on humans. Additionally, more research is needed to understand the mechanism of action of APFO and its effects on cellular processes. Finally, the potential environmental impacts of APFO should be investigated further.
Conclusion:
In conclusion, APFO is a synthetic compound that has gained significant attention in scientific research. APFO has potential applications in various fields, including materials science, drug delivery, and environmental remediation. However, caution must be taken when handling and using APFO in lab experiments due to its potential toxic effects. Future research should focus on developing safer alternatives to APFO and investigating its potential health and environmental impacts.
合成法
The synthesis of APFO involves the reaction of 4-(1-adamantyl)aniline with 4-formyl-2-methoxyphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with chloroacetyl chloride to obtain APFO. The synthesis of APFO has been optimized to achieve high yields and purity.
科学的研究の応用
APFO has been extensively studied for its potential applications in various fields. In the field of materials science, APFO has been investigated for its use as a surfactant in the production of nanoparticles. APFO has also been studied for its potential use in the development of drug delivery systems. In addition, APFO has been investigated for its potential applications in the field of environmental remediation.
特性
分子式 |
C26H29NO4 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H29NO4/c1-30-24-11-17(15-28)2-7-23(24)31-16-25(29)27-22-5-3-21(4-6-22)26-12-18-8-19(13-26)10-20(9-18)14-26/h2-7,11,15,18-20H,8-10,12-14,16H2,1H3,(H,27,29) |
InChIキー |
DIFMYDIKUBMIOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
正規SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-5-(4-methoxyphenyl)-7-methyl-2-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286198.png)
![2-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286200.png)
![2-[(4,5-dibromo-2-furyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286202.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286203.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B286205.png)
![N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide](/img/structure/B286206.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)